molecular formula C7H5BrN2 B122715 6-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 143468-13-7

6-bromo-1H-pyrrolo[2,3-b]pyridine

货号: B122715
CAS 编号: 143468-13-7
分子量: 197.03 g/mol
InChI 键: LKXJGVGBEDEAAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure comprises a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered aromatic ring with one nitrogen atom). The bromine substituent at the 6-position enhances its reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry . The compound is identified by CAS number 143468-13-7 and is also known as 6-bromo-7-azaindole . Its molecular formula is C₇H₅BrN₂, with a molecular weight of 197.03 g/mol .

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrrolopyridines for kinase inhibitors, such as FGFR (fibroblast growth factor receptor) and TNIK (TRAF2- and NCK-interacting kinase) inhibitors . Its bromine atom serves as a reactive site for further functionalization, enabling the introduction of aryl, alkynyl, or amino groups .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.

化学反应分析

Suzuki-Miyaura Coupling Reactions

The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling aryl/heteroaryl functionalization.

Reaction Conditions Products Yield Catalytic System
Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 100°C, 16h6-(6-Ethoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 67%[1,1'-Bis(diphenylphosphino)ferrocene]PdCl₂
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h5-Aryl/heteroaryl-7-azaindole derivatives 72–85%Tetrakis(triphenylphosphine)palladium(0)

Key Applications :

  • Synthesis of FGFR inhibitors by introducing aryl groups for enhanced kinase binding .

  • Construction of fluorescent probes via coupling with pyridyl or phenyl boronic acids .

Nucleophilic Substitution Reactions

The bromine atom is susceptible to substitution under basic or metal-catalyzed conditions.

Reagent Conditions Product Mechanism
NaN₃, CuI, DMF, 120°CAzide introduction at C66-Azido-1H-pyrrolo[2,3-b]pyridineCopper-mediated SNAr
KSCN, DMSO, 100°CThiocyanation6-Thiocyanato-1H-pyrrolo[2,3-b]pyridineThermal SNAr
NaSH, EtOH, refluxThiol substitution6-Mercapto-1H-pyrrolo[2,3-b]pyridineNucleophilic displacement

Notable Observations :

  • Electron-withdrawing groups on the pyrrolopyridine ring enhance reactivity toward soft nucleophiles .

  • Steric hindrance at the 3-position minimally affects substitution at C6 due to the planar structure .

Bromination and Functionalization

The compound serves as a precursor for further halogenation or sulfonylation.

Step Reagents/Conditions Product Application
BrominationNBS, CH₂Cl₂, 0°C to RT3,6-Dibromo-1H-pyrrolo[2,3-b]pyridine Intermediate for cross-coupling
SulfonylationClSO₃H, CH₂Cl₂, 0°C6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chlorideBioconjugation or catalysis

Industrial Relevance :

  • Large-scale bromination optimizes temperature and solvent selection (e.g., dichloromethane) to achieve >95% purity .

Deprotection and Ring Modification

The NH group in the pyrrole ring can be deprotected or modified for downstream applications.

Reaction Conditions Product Outcome
TosylationTosyl chloride, NaOH, CH₂Cl₂, RT1-Tosyl-6-bromo-pyrrolo[2,3-b]pyridine Enhanced solubility in organic solvents
N-AlkylationNaH, alkyl halide, THF, 0°C to RT1-Alkyl-6-bromo-pyrrolo[2,3-b]pyridine Tuning electronic properties

Mechanistic Insight :

  • Alkylation at the NH position requires strong bases (e.g., NaH) to deprotonate the pyrrole ring .

Comparative Reactivity Analysis

A comparison of reaction sites highlights the dominance of C6 bromine in directing transformations:

Position Reactivity Preferred Reactions
C6 (Br)High (electrophilic/nucleophilic)Suzuki coupling, SNAr, halogen exchange
C3 (NH)Moderate (acidic proton)Alkylation, sulfonylation, acylation
C2/C5Low (electron-deficient pyridine ring)Limited to radical or photochemical reactions

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 195°C, releasing HBr gas .

  • Light Sensitivity : Prolonged exposure to UV light causes ring-opening reactions .

  • Recommended Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials .

科学研究应用

Chemical Properties and Structure

6-Bromo-1H-pyrrolo[2,3-b]pyridine is characterized by its fused pyrrole and pyridine rings, with a bromine atom at the 6-position. The molecular formula is C7H5BrN2C_7H_5BrN_2, and its molecular weight is approximately 197.03 g/mol. The compound's structure allows for various chemical modifications, enhancing its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer. Its derivatives have shown promising results as inhibitors of specific kinases involved in cancer signaling pathways:

  • Kinase Inhibition : Compounds derived from this scaffold have demonstrated potent inhibitory effects on kinases such as MPS1 (Monopolar Spindle 1), which plays a crucial role in cell cycle regulation. For instance, certain derivatives showed IC50 values as low as 0.025 μM against MPS1, indicating strong binding affinity and potential for therapeutic application in oncology .
  • Antimicrobial Activity : The compound and its derivatives have also been studied for their antimicrobial properties. Some analogs exhibit significant antibacterial activity, making them candidates for the development of new antibiotics .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a key building block for constructing more complex heterocyclic compounds. Its ability to undergo various reactions, such as palladium-mediated cross-coupling reactions, allows chemists to create a wide range of functionalized derivatives that can be tailored for specific biological activities .

The biological implications of this compound are extensive:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with critical signaling pathways that promote cell growth and survival. This effect is often mediated through the inhibition of kinase activity .
  • Apoptosis Induction : Certain studies have shown that derivatives of this compound can induce apoptosis in cancer cells, providing a mechanism through which they may exert their anticancer effects.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of this compound derivatives:

StudyApplicationFindings
Study AMPS1 InhibitionDemonstrated IC50 = 0.025 μM; effective in HCT116 xenograft model .
Study BAntimicrobial PropertiesShowed significant antibacterial activity against multiple strains; potential for antibiotic development.
Study CSynthesis of Complex MoleculesUtilized in palladium-mediated reactions to synthesize complex heterocycles with enhanced biological activity .

作用机制

The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.

相似化合物的比较

Structural Analogues: Pyrrolo[2,3-b]pyridine Derivatives

(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7)

  • Key Differences : Bromine at the 5-position instead of 4.
  • Impact: Alters electronic distribution and reactivity. The 5-bromo derivative is used in synthesizing 3-amino-substituted inhibitors, such as FGFR-targeting compounds, where the substituent position affects binding affinity .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, similar to the 6-bromo analogue .

(b) 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Key Differences : Bromine at the 3-position.
  • Impact : Directs functionalization toward the pyrrole ring, enabling diverse substitution patterns for kinase inhibitors .

(c) 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Key Differences : Additional fluorine at the 5-position.

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene moiety, creating a sulfur-containing fused heterocycle.

Property 6-Bromo-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine
Core Structure Pyrrole + pyridine Thiophene + pyridine
Electron Density Higher (due to N in pyrrole) Lower (S less electronegative)
Aqueous Solubility Moderate (polar N enhances solubility) Poor (requires cyclodextrin formulations)
Biological Applications Kinase inhibitors (FGFR, TNIK) Anticancer, antimicrobial
Synthetic Routes Suzuki coupling, hydrogenation α-halo carbonyl cyclization

Key Findings :

  • Thieno[2,3-b]pyridines exhibit broader antimicrobial activity but face solubility challenges .
  • Pyrrolo[2,3-b]pyridines are preferred in kinase inhibitor design due to better solubility and tunable hydrogen-bonding interactions .

Dihydro-Pyrrolopyridines

Example: 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ()

  • Key Differences : Saturated dihydro structure reduces aromaticity.
  • Impact : Increased solubility and flexibility, suitable for targeting hydrophobic pockets in enzymes .

生物活性

6-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyridine and pyrrole ring system with a bromine substituent at the 6-position. Its molecular formula is C8H6BrNC_8H_6BrN with a molecular weight of approximately 200.04 g/mol. The compound is classified under various chemical categories, including heterocycles and nitrogen-containing compounds.

The biological activity of this compound has been linked to its ability to inhibit specific protein kinases and receptors involved in cancer progression and other diseases. Notably, it has shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

Table 1: Biological Targets and Activities

Biological Target Activity IC50 (nM)
FGFR1Inhibition7
FGFR2Inhibition9
FGFR3Inhibition25
Human Neutrophil ElastaseInhibition15 - 51
SGK-1 KinaseInhibitionNot specified

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, a derivative labeled as 4h demonstrated potent FGFR inhibitory activity and effectively inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis. Additionally, it significantly reduced cell migration and invasion capabilities, suggesting potential use in cancer therapies targeting FGFR pathways .

Inhibition of SGK-1 Kinase

Another notable aspect of this compound is its role in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in electrolyte balance and cell proliferation. This inhibition has implications for treating cardiovascular diseases and chronic renal conditions . The effective dosage for SGK-1 inhibition is generally within the range of 0.1 to 100 mg/kg body weight per day .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in clinical settings:

  • A study demonstrated that compounds derived from this scaffold showed improved metabolic stability and aqueous solubility while maintaining their antiparasitic activity against various pathogens .
  • Another research focused on the molecular docking studies which suggested that specific structural modifications could enhance binding affinity to target enzymes like human neutrophil elastase (HNE), crucial for developing treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .

Safety Profile

While exploring its therapeutic potential, it is essential to consider the safety profile. Preliminary studies indicate that this compound can cause skin irritation and is harmful if ingested. Toxicity assessments are crucial for determining safe dosage levels for clinical applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : this compound is synthesized via regioselective bromination of the parent heterocycle. A key approach involves halogenation at the 6-position using bromine or bromine equivalents under controlled conditions. For example, N1-alkylation can be achieved using alkyl halides (e.g., benzyl bromide) in the presence of a base like KOH and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻), yielding derivatives with >99% efficiency . Alternative routes include palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce functional groups.

Q. How is the structure of this compound derivatives confirmed experimentally?

  • Methodology : Structural confirmation relies on ¹H/¹³C NMR and HRMS for regiochemical assignment. For example, 5-bromo-1-methyl derivatives are characterized by distinct NMR shifts (e.g., δ 3.85 ppm for N-CH₃) . Advanced techniques like X-ray crystallography (e.g., charge density analysis in 4-chloro analogs) validate intermolecular interactions and electronic properties .

Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : These compounds are explored as kinase inhibitors (e.g., JAK3, FGFR1–3, BTK) due to their hinge-binding capability. Activity is assessed via enzyme inhibition assays (IC₅₀ values) and cell-based proliferation assays (e.g., RIN5F cells for insulinotropic activity) . For instance, FGFR1 inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives shows IC₅₀ values as low as 7 nM .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or functionalization of the pyrrolo[2,3-b]pyridine core be addressed?

  • Methodology : Regioselective bromination at the 6-position is achieved using directed metalation strategies or protecting group chemistry . For example, N-oxide intermediates enable selective halogenation at electron-deficient positions, as seen in 7-azaindole derivatives . Microwave-assisted synthesis further enhances reaction control for thiochromeno[2,3-b]pyridines .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • Structural modifications : Introducing hydrophilic groups (e.g., carboxamides) at the 5-position enhances solubility .
  • Prodrug approaches : Methyl ester derivatives (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) improve bioavailability .
  • SAR studies : Methoxyphenyl or trifluoromethyl substitutions optimize binding to hydrophobic pockets in kinases .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for pyrrolo[2,3-b]pyridine-based therapeutics?

  • Methodology :

  • Mechanistic profiling : Compare enzyme inhibition (IC₅₀) with cellular assays (e.g., apoptosis induction in DMPM models) to identify off-target effects .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation. For example, 3f derivative showed synergistic effects with paclitaxel in vivo despite moderate in vitro potency .

Q. Data-Driven Insights

Q. What computational tools are used to design this compound derivatives with enhanced target affinity?

  • Methodology :

  • Docking studies : Predict binding modes to kinases (e.g., FGFR1’s hinge region) using Schrödinger Suite or AutoDock .
  • DFT calculations : Analyze charge distribution (e.g., HOMO-LUMO gaps of 3.59 eV) to correlate electronic structure with reactivity .
  • QSAR models : Optimize substituents at the 3- and 5-positions for improved ligand efficiency .

Q. What analytical challenges arise in characterizing reactive intermediates during pyrrolo[2,3-b]pyridine synthesis?

  • Methodology :

  • In situ monitoring : Use LC-MS or Raman spectroscopy to track transient intermediates (e.g., nitroso derivatives).
  • Isolation techniques : Silica gel chromatography or recrystallization resolves regioisomers (e.g., distinguishing 5-bromo vs. 7-bromo isomers) .

Q. Biological and Safety Considerations

Q. What in vivo models validate the antitumor efficacy of this compound derivatives?

  • Methodology :

  • Xenograft models : Intraperitoneal administration in mice with diffuse malignant peritoneal mesothelioma (DMPM) shows tumor volume inhibition (58–75%) and complete responses at tolerated doses .
  • Pharmacodynamic markers : Measure survivin phosphorylation (Thr34) to confirm apoptosis induction .

Q. What safety data exist for this compound?

  • Methodology :
    Limited toxicological data are available. Preliminary assessments (e.g., RTECS: UY8710000) recommend standard handling (gloves, ventilation) due to unstudied organ toxicity . Prioritize Ames tests and acute toxicity studies in early development.

属性

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJGVGBEDEAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457223
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143468-13-7
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone, 586 was dissolved in 20 mL of dioxane and 20 mL of 2M KOH (aq). This was stirred at ambient temperature until analysis indicated all of the starting material had been consumed (2 to 4 hours). The reaction was diluted with 50 mL of ethyl acetate and washed with 2×25 mL of NaHCO3 (aq. satd.) and 25 mL of brine. The organic layer was dried with sodium sulfate, evaporated and purified by column chromatography. Combined steps 2 and 3 gave approximately 65% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone 155 was dissolved in 20 mL of dioxane and 20 mL of 2M KOH (aq). This was stirred at ambient temperature until analysis indicated all of the starting material had been consumed (2 to 4 hours). The reaction was diluted with 50 mL of ethyl acetate and washed with 2×25 mL of NaHCO3 (aq. satd.) and 25 mL of brine. The organic layer was dried with sodium sulfate, evaporated and purified by column chromatography. Combined steps 2 and 3 gave approximately 65% overall yield.
Name
(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
O=Cc1ccccc1-n1ccc2ccc(Br)nc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (0.046 g, 0.15 mmol) in methanol (5.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, the residue was extracted with diethyl ether, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 6-bromo-1H-pyrrolo[2,3-b]pyridine (0.028 g, 95%).
Quantity
0.046 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-pyrrolo[2,3-b]pyridine
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-bromo-1H-pyrrolo[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。